molecular formula C8H4FNO2 B2532522 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 94514-21-3

5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2532522
CAS No.: 94514-21-3
M. Wt: 165.123
InChI Key: DVDRUQOUGHIYCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound with the molecular formula C8H4FNO2 and a molecular weight of 165.12 g/mol It is a derivative of isoindoline-1,3-dione, where a fluorine atom is substituted at the 5th position of the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione involves the fluorination of isoindoline-1,3-dione. This can be achieved by introducing fluorine gas or other fluorinating agents into a solution of isoindoline-1,3-dione . The reaction typically requires controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorine gas safely. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the specific position of the fluorine atom, which can influence its chemical reactivity and biological activity. The presence of fluorine can enhance the compound’s stability and binding affinity in biological systems, making it a valuable compound for various applications .

Properties

IUPAC Name

5-fluoroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDRUQOUGHIYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94514-21-3
Record name 5-Fluoroisoindoline-1,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094514213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-FLUOROISOINDOLINE-1,3-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF76654PW9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 144 mmol 4-fluorophthalic anhydride and 1.16 mol formamide was heated at 200° C. for 2 h. The reaction mixture was poured onto ice-water and the resulting crystals collected by filtration and dried in vacuo to afford the title compound as a yellow solid (100% yield). MS (m/e): 164.4 ([M−H]−, 100%).
Quantity
144 mmol
Type
reactant
Reaction Step One
Quantity
1.16 mol
Type
reactant
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

To 4-fluorophthalic anhydride (5.0 g, 30.10 mmol) in toluene (15 mL) is added urea (2.1 g). The reaction mixture is stirred at refluxed for 16 h. The reaction mixture is allowed to cool to room temperature, concentrated under reduced pressure and triturated with H2O (250 mL) to afford 5-fluoro-isoindole-1,3-dione (5.0 g, 100%) as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

8.2 parts (0.137 mole) of urea are added to 185 parts of the distillate (containing 43.4 parts (0.261 mole) of 4-fluorophthalic anhydride). The mixture is stirred for 3 hours at 135°-140° C., after which the evolution of gas is complete, and is finally heated for a further 10 minutes at 160° C. The solvent is distilled off (144.2 parts) at 115°-130° C. and under 0.3 mbar. According to gas chromatography, it contains 9.6 parts of 4-fluorophthalimide. The distillation residue is stirred with water, and the product is filtered off under suction, washed and dried, 31 parts of 4-fluorophthalimide of melting point 174°-176° C. being obtained. The total yield is 40.6 parts (94.2% of theory) of 4-fluorophthalimide.
Name
Quantity
0.137 mol
Type
reactant
Reaction Step One
Quantity
0.261 mol
Type
reactant
Reaction Step One
Customer
Q & A

Q1: What are the primary applications of 4-Fluorophthalimide in material science?

A1: 4-Fluorophthalimide serves as a key building block for synthesizing hyperbranched poly(ether imide)s (HBPEIs). [, , , ] These polymers exhibit excellent thermal stability, solubility in organic solvents, and possess desirable mechanical properties, making them suitable for high-performance applications. [, ]

Q2: How does the variation in reaction time during HBPEI synthesis affect the resulting polymer's structure and properties?

A2: Research indicates that shorter polymerization reaction times lead to HBPEIs with a higher degree of branching. [] For instance, reducing the reaction time from 20 minutes to 2.5 minutes resulted in a degree of branching increase from 42% to 66%. [] This increase in branching impacts the polymer's rheological behavior, with higher branching leading to increased shear thinning and normal stress effects in solutions. []

Q3: Can the end groups of HBPEIs derived from 4-Fluorophthalimide be modified, and what are the benefits?

A3: Yes, the hydroxyl-terminated HBPEIs can be further functionalized with various groups like allyl, propargyl, and epoxy groups. [] This end-group modification allows for tailoring the polymer's properties and enhancing its compatibility with other materials for specific applications like blending with bis(maleimide)s. []

Q4: What makes 4-Fluorophthalimide suitable for developing photosensitive materials?

A4: The structure of 4-Fluorophthalimide allows its incorporation into polymers that demonstrate good transparency to UV light. [] This transparency, coupled with the possibility of adding photoreactive compounds like 2,3,4-tris[1-oxo-2-diazonaphthoquinone-5-sulfonyloxy] benzophenone (D5SB), enables the creation of positive-type photosensitive polyimides. []

Q5: Are there examples of negative-type photosensitive materials using 4-Fluorophthalimide?

A5: Yes, incorporating 4-Fluorophthalimide-based HBPEIs with a cross-linker like 4,4′-methylenebis[2,6-bis(hydroxymethyl)]phenol and a photoacid generator like diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate allows the creation of negative-type photosensitive polyimides. []

Q6: Can 4-Fluorophthalimide be utilized in the synthesis of polymers other than HBPEIs?

A6: Yes, 4-Fluorophthalimide derivatives, specifically 1,4-bis(4-fluorophthalimide)cyclohexanes, can be used to synthesize cardo polyimides via aromatic nucleophilic substitution reactions. These cardo polyimides are known for their high glass transition temperatures and transparency. []

Q7: Is there an alternative, potentially more accessible route for synthesizing 4-Fluorophthalimide?

A7: Yes, while 4-fluorophthalic anhydride is a common starting material, a study demonstrated a synthesis route starting from the more readily available 4-nitrophthalimide using the Balz-Schieman method. [] This method offers a potentially more cost-effective and milder reaction condition approach for obtaining 4-Fluorophthalimide. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.